2-[4-(Methanesulfonyloxy)phenyl]acetic acid
Overview
Description
2-[4-(Methanesulfonyloxy)phenyl]acetic acid, also known as MSOP, is an important organic compound used in various scientific research applications. MSOP is a carboxylic acid derivative of phenylacetic acid, and is used in the synthesis of various organic compounds, such as esters, amides, and more. MSOP is also used in various biochemical and physiological studies, and has a wide range of applications in the field of science.
Scientific Research Applications
Analytical Applications in Lipid Peroxidation Assays
One application of methanesulfonic acid, a related compound to 2-[4-(Methanesulfonyloxy)phenyl]acetic acid, is in the development of colorimetric assays for lipid peroxidation. The reaction of 1-methyl-2-phenylindole with malondialdehyde (MDA) and 4-hydroxyalkenals in the presence of methanesulfonic acid produces a chromophore with strong absorbance, useful in measuring MDA and 4-hydroxyalkenals in biological samples, indicating lipid peroxidation levels (Gérard-Monnier et al., 1998).
Catalytic Oxidative Condensation in Chemical Synthesis
Methanesulfonic acid is also involved in catalytic processes. For instance, it plays a role in the direct oxidative condensation of methane molecules to acetic acid, a significant petrochemical process. This reaction, catalyzed by palladium in liquid sulfuric acid, exemplifies the use of methanesulfonic acid derivatives in facilitating key industrial chemical reactions (Periana et al., 2003).
Methanesulfonyl Fluoride in Enzymatic Reactions
In biochemical research, methanesulfonyl fluoride, closely related to the compound , has been studied for its interaction with acetylcholinesterase. This study enhances the understanding of enzyme-inhibitor interactions and the role of substituted ammonium ions in modulating these reactions, which is pivotal in developing enzyme-targeted drugs and understanding biochemical pathways (Kitz & Wilson, 1963).
Applications in Organic Synthesis
Additionally, methanesulfonic acid and its derivatives are employed in organic synthesis, particularly in reactions involving esters and sulfones. This includes processes like the ring-opening of O-benzylidene acetals and the synthesis of various organic compounds, demonstrating the versatility and utility of methanesulfonic acid derivatives in synthetic organic chemistry (Zinin et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-(4-methylsulfonyloxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQTPBCDMNMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651745 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Methanesulfonyloxy)phenyl]acetic acid | |
CAS RN |
64369-79-5 | |
Record name | {4-[(Methanesulfonyl)oxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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